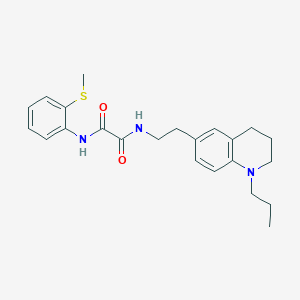

N1-(2-(methylthio)phenyl)-N2-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide

Description

N1-(2-(methylthio)phenyl)-N2-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide is a synthetic oxalamide derivative characterized by a methylthio-substituted phenyl group at the N1 position and a 1-propyl-1,2,3,4-tetrahydroquinolin-6-yl ethyl moiety at the N2 position.

Properties

IUPAC Name |

N'-(2-methylsulfanylphenyl)-N-[2-(1-propyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29N3O2S/c1-3-14-26-15-6-7-18-16-17(10-11-20(18)26)12-13-24-22(27)23(28)25-19-8-4-5-9-21(19)29-2/h4-5,8-11,16H,3,6-7,12-15H2,1-2H3,(H,24,27)(H,25,28) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCPHORALLVNRNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1CCCC2=C1C=CC(=C2)CCNC(=O)C(=O)NC3=CC=CC=C3SC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1-(2-(methylthio)phenyl)-N2-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide typically involves a multi-step reaction sequence:

Starting with the methylthio substitution on the phenyl ring.

Formation of the quinoline derivative via cyclization.

Introduction of the oxalamide moiety by reacting oxalyl chloride with the respective amines under controlled temperature and pH conditions.

Industrial Production Methods: In an industrial context, this compound can be synthesized on a larger scale using continuous flow reactors to optimize yield and purity. The use of specific catalysts and high-pressure reaction conditions enhances the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: N1-(2-(methylthio)phenyl)-N2-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide can undergo various chemical reactions, including:

Oxidation: Using agents like potassium permanganate to convert the methylthio group to sulfone.

Reduction: Employing reducing agents such as sodium borohydride to potentially reduce quinoline derivatives.

Substitution: Typical electrophilic and nucleophilic substitution reactions on the phenyl and quinoline rings.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in aqueous solution.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogens for electrophilic substitutions and organolithium reagents for nucleophilic substitutions.

Major Products Formed:

Oxidized sulfone derivatives.

Reduced amine derivatives.

Substituted phenyl and quinoline compounds.

Scientific Research Applications

This compound finds applications across multiple disciplines:

Chemistry:

As a precursor for synthesizing complex organic molecules.

Used in studies exploring structure-activity relationships.

Biology:

Potential use as a biochemical probe due to its unique structural properties.

Exploration in drug design for its interaction with various biological targets.

Medicine:

Investigation into its potential as a therapeutic agent due to its unique molecular interactions.

Studies into its efficacy and safety profile in pre-clinical settings.

Industry:

Utilized in the production of advanced materials.

Used in the development of novel catalysts for chemical processes.

Mechanism of Action

Mechanism: N1-(2-(methylthio)phenyl)-N2-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide exerts its effects through specific interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into binding pockets of target proteins, influencing their activity.

Molecular Targets and Pathways:

Enzymes: Potential inhibition or activation of key enzymes involved in metabolic pathways.

Receptors: Modulation of receptor activity impacting cellular signaling pathways.

Comparison with Similar Compounds

Key Observations:

- N1 Substituents : The methylthio group in the target compound may improve metabolic stability compared to methoxy or hydroxy groups in S336 .

- Activity Trends: S336’s potency as an umami agonist highlights the importance of pyridinyl and methoxybenzyl groups for receptor interaction. The target compound’s tetrahydroquinoline group may shift activity toward other receptor targets, such as G-protein-coupled receptors (GPCRs) .

Physicochemical Properties

While explicit data (e.g., solubility, logP) for the target compound are unavailable, inferences can be drawn:

Challenges in Optimization:

- Steric Hindrance: Bulky tetrahydroquinoline groups may reduce reaction yields, necessitating optimized coupling conditions (e.g., HATU/DIPEA) .

- Byproducts : Thioether oxidation (SMe to sulfoxide) could occur during synthesis, requiring inert atmospheres or antioxidant additives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.